![molecular formula C26H21NO4S B6153419 FMOC-DL-3-BENZOTHIENYLALANINE CAS No. 1236271-20-7](/img/no-structure.png)
FMOC-DL-3-BENZOTHIENYLALANINE
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Overview
Description
FMOC-DL-3-BENZOTHIENYLALANINE is a white to off-white powder . It is an alanine derivative and is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
The synthesis of FMOC-DL-3-BENZOTHIENYLALANINE is primarily used for research purposes. It is characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality.Molecular Structure Analysis
The molecular formula of FMOC-DL-3-BENZOTHIENYLALANINE is C26H21NO4S . It has a molecular weight of 443.514 Da .Chemical Reactions Analysis
The chemical reactions involving FMOC-DL-3-BENZOTHIENYLALANINE are primarily used for research purposes. It is characterized by the presence of a benzothiophene ring and an alpha-amino acid functionality.Physical And Chemical Properties Analysis
FMOC-DL-3-BENZOTHIENYLALANINE is a white powder . It has a molecular weight of 443.52 and a density of 1.356 g/cm3 .Scientific Research Applications
Molecular and Functional Characterization in Drug Metabolism
Flavin-containing monooxygenases (FMOs) are crucial in the metabolism of various compounds, including FMOC-DL-3-BENZOTHIENYLALANINE. The study by Uno, Shimizu, and Yamazaki (2013) on cynomolgus macaque FMOs provides insights into their role in drug metabolism. FMOs metabolize compounds like benzydamine, highlighting the importance of these enzymes in drug interactions and metabolism, which could be relevant for compounds like FMOC-DL-3-BENZOTHIENYLALANINE (Uno, Shimizu, & Yamazaki, 2013).
Influence in Self-Assembly and Hydrogelation
Research by Ryan, Anderson, and Nilsson (2010) has shown that Fmoc-protected aromatic amino acids, including FMOC-DL-3-BENZOTHIENYLALANINE, can undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. The study highlights the role of these compounds in forming amyloid-like fibrils and their potential applications in materials science and nanotechnology (Ryan, Anderson, & Nilsson, 2010).
Exploration in Peptide Synthesis and Applications
The synthesis and functional exploration of Fmoc-protected amino acids, such as FMOC-DL-3-BENZOTHIENYLALANINE, have been a subject of interest. For instance, Crich and Banerjee (2007) studied the native chemical ligation at phenylalanine, showing the potential applications of these compounds in peptide synthesis and possibly in drug design and biological research (Crich & Banerjee, 2007).
Antibacterial Composite Materials
FMOC-DL-3-BENZOTHIENYLALANINE's role in developing advanced materials is demonstrated in studies like Schnaider et al. (2019). Their research on the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, a compound related to FMOC-DL-3-BENZOTHIENYLALANINE, indicates its potential in biomedical materials and antimicrobial applications (Schnaider et al., 2019).
Mechanism of Action
Target of Action
FMOC-DL-3-BENZOTHIENYLALANINE is a fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acid . Fmoc-amino acids have been discovered to have antimicrobial properties specific to Gram-positive bacteria . .
Mode of Action
The Fmoc group is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
It’s known that fmoc-amino acids have antimicrobial properties .
Result of Action
Fmoc-amino acids have been found to have antimicrobial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of FMOC-DL-3-BENZOTHIENYLALANINE. For instance, the Fmoc group is sensitive to basic conditions and can be removed rapidly by base . Therefore, the pH of the environment could potentially influence the stability and action of FMOC-DL-3-BENZOTHIENYLALANINE.
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for FMOC-DL-3-BENZOTHIENYLALANINE involves the protection of the amino group, followed by the coupling of the FMOC group and the benzothienylalanine moiety. The FMOC group is then deprotected to yield the final product.", "Starting Materials": [ "DL-3-benzothienylalanine", "FMOC-Cl", "N,N-diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)" ], "Reaction": [ "Protection of the amino group of DL-3-benzothienylalanine using TIPS and DMF", "Coupling of FMOC-Cl and protected DL-3-benzothienylalanine using DIPEA and DMF", "Deprotection of the FMOC group using TFA in DCM", "Purification of the final product using methanol and DCM" ] } | |
CAS RN |
1236271-20-7 |
Product Name |
FMOC-DL-3-BENZOTHIENYLALANINE |
Molecular Formula |
C26H21NO4S |
Molecular Weight |
443.5 |
Purity |
95 |
Origin of Product |
United States |
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